Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate
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Overview
Description
Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate is an organic compound with the molecular formula C11H10F3NO3 It is a derivative of propanoic acid and contains a trifluoromethyl group attached to the aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate typically involves the reaction of 4-(trifluoromethyl)aniline with methyl acetoacetate under acidic or basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of automated reactors and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can improve the compound’s bioavailability and target specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
- Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]butanoate
Uniqueness
Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate is unique due to the position of the trifluoromethyl group on the aniline ring, which significantly influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-18-10(17)6-9(16)15-8-4-2-7(3-5-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSIIHCIXFELSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NC1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40837110 |
Source
|
Record name | Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40837110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827029-16-3 |
Source
|
Record name | Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40837110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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